1,5-dimethyl-1H-pyrazole-3-carboximidamide
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Overview
Description
1,5-Dimethyl-1H-pyrazole-3-carboximidamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrazole-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole-1-carboximidamide with methylating agents . Another method includes the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazole-3-carboximidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Substitution: Halogens, halogenating agents; conditionsorganic solvents, room temperature.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and halogenated pyrazoles .
Scientific Research Applications
1,5-Dimethyl-1H-pyrazole-3-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-pyrazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-1-carboximidamide
- 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1H-pyrazole-1-thioformamide
Uniqueness
1,5-Dimethyl-1H-pyrazole-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1,5-dimethylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C6H10N4/c1-4-3-5(6(7)8)9-10(4)2/h3H,1-2H3,(H3,7,8) |
InChI Key |
XWROTIZZYILBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=N)N |
Origin of Product |
United States |
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